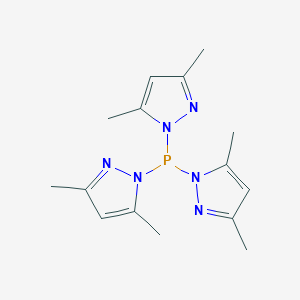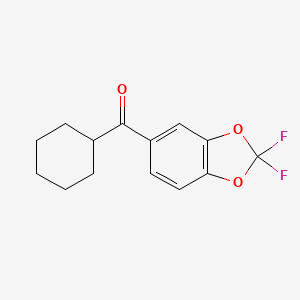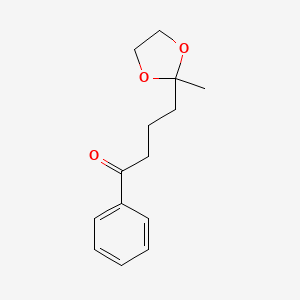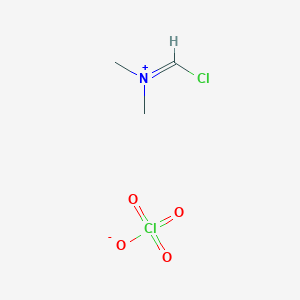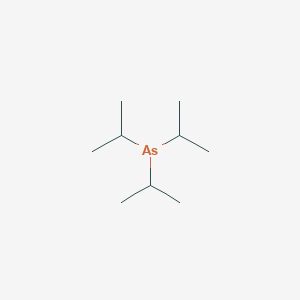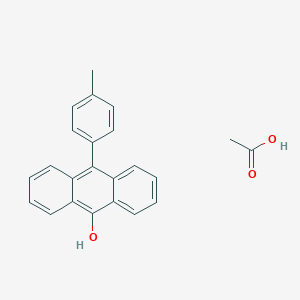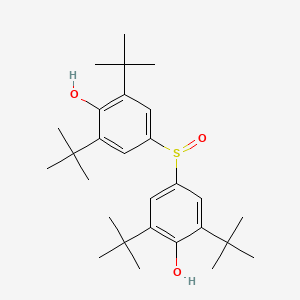
4-Bromo-6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 g/mol . It is also known by other names such as 6-bromopiperonal and 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This compound is part of the benzodioxole family, which is characterized by a benzene ring fused with a dioxole ring.
Vorbereitungsmethoden
The synthesis of 4-Bromo-6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzodioxole ring. Industrial production methods may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
4-Bromo-6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones under specific conditions.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Bromo-6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde can be compared with other similar compounds such as:
Piperonal (1,3-Benzodioxole-5-carboxaldehyde): Similar structure but lacks the bromine atom.
Myristicin (1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-): Contains a methoxy group and an allyl group instead of a bromine atom.
5-Bromo-1,3-benzodioxole-4-carbaldehyde: Similar structure but with the bromine atom at a different position. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
55950-27-1 |
|---|---|
Molekularformel |
C9H7BrO4 |
Molekulargewicht |
259.05 g/mol |
IUPAC-Name |
4-bromo-6-methoxy-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C9H7BrO4/c1-12-6-2-7-9(14-4-13-7)8(10)5(6)3-11/h2-3H,4H2,1H3 |
InChI-Schlüssel |
ODXFQMQNEDZWIP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)OCO2)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14627900.png)
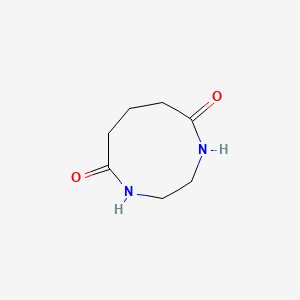
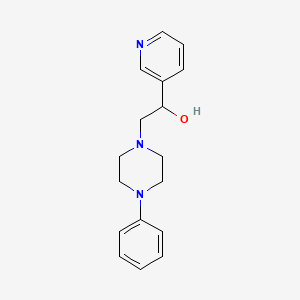
![1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14627925.png)

